molecular formula C23H25NO4 B3019379 3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid CAS No. 2377031-07-5

3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid

Cat. No.: B3019379
CAS No.: 2377031-07-5
M. Wt: 379.456
InChI Key: LMBZKRKGHQTJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a specialized amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a cyclopropyl substituent, and a 2,2-dimethylpropanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during coupling reactions, enabling selective deprotection under mild basic conditions . The cyclopropyl moiety and dimethylpropanoic acid structure confer steric and electronic properties that influence solubility, reactivity, and conformational stability in peptide chains. This compound has been utilized as a building block in the synthesis of constrained peptides and peptidomimetics, though commercial availability has been discontinued by suppliers such as CymitQuimica .

Properties

IUPAC Name

3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-23(2,21(25)26)20(14-11-12-14)24-22(27)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBZKRKGHQTJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid typically involves multiple steps. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid with structurally analogous Fmoc-protected amino acids, focusing on substituent variations, physicochemical properties, and applications.

Structural Variations and Substituent Effects

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Reference
3-Cyclopropyl-3-(Fmoc-amino)-2,2-dimethylpropanoic acid Cyclopropyl, 2,2-dimethylpropanoic acid C₂₄H₂₅NO₄ 391.47 High steric bulk; cyclopropyl enhances rigidity
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₄H₂₁NO₄ 387.43 Aromatic substituent increases π-π interactions; chiral center
(R)-2-(Fmoc-amino)-3-mercaptopropanoic acid Mercapto (-SH) group C₁₈H₁₇NO₄S 343.40 Thiol functionality for disulfide bond formation; chiral R-configuration
(R)-2-(Fmoc-amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl C₂₃H₁₇F₂NO₄ 421.39 Fluorine atoms enhance lipophilicity and metabolic stability
(2R)-3-(cyclobutoxy)-2-(Fmoc-amino)propanoic acid Cyclobutoxy group C₂₃H₂₅NO₅ 407.45 Ether linkage improves solubility; cyclobutane adds conformational strain
3-(2-chlorophenyl)-2-(Fmoc-amino)propanoic acid 2-Chlorophenyl C₂₄H₂₀ClNO₄ 421.88 Chlorine increases electrophilicity; halogen bonding potential

Key Research Findings

  • Steric Effects: The cyclopropyl and 2,2-dimethylpropanoic acid groups in the target compound impose significant steric hindrance, reducing reaction rates in peptide coupling compared to less bulky analogs like (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid .
  • Solubility: Compounds with ether linkages (e.g., cyclobutoxy derivative) or polar groups (e.g., -SH in mercaptopropanoic acid) exhibit improved aqueous solubility compared to aromatic or hydrocarbon-substituted analogs .
  • Chirality : The (R)-configuration in mercapto and difluorophenyl derivatives ensures compatibility with enzymatic systems in drug development, whereas the target compound’s stereochemistry is less explored .
  • Functional Group Utility : The 3,5-difluorophenyl and 2-chlorophenyl variants are favored in medicinal chemistry for their enhanced binding to hydrophobic protein pockets and metabolic stability .

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